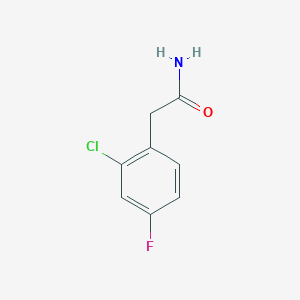

2-(2-Chloro-4-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNGNQGKYUBBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378664 | |

| Record name | 2-(2-chloro-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-35-9 | |

| Record name | 2-(2-chloro-4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-chloro-4-fluorophenyl)acetamide, a compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document consolidates information on its synthesis from known precursors, predicted properties, and potential biological activities based on structurally related molecules. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound.

Compound Identification and Structural Elucidation

It is crucial to distinguish this compound from its more commonly documented isomers. The defining feature of the title compound is the acetamide moiety attached to the phenyl ring via a methylene bridge, as opposed to a direct nitrogen-ring bond (an anilide structure).

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₇ClFNO | Calculated |

| Molecular Weight | 187.60 g/mol | Calculated |

| CAS Number | Not readily available in searched literature | N/A |

The absence of a readily available CAS number suggests that this specific isomer is not as extensively studied or commercially available as its N-phenylacetamide counterparts.

Synthesis and Manufacturing

The synthesis of this compound can be reliably achieved through a two-step process starting from the corresponding carboxylic acid. This method offers a clear and efficient pathway for producing the target compound in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetyl chloride

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-(2-chloro-4-fluorophenyl)acetic acid (1 equivalent).[1][2]

-

Reagent Addition: Thionyl chloride (2-3 equivalents) is added dropwise to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 79 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 2-(2-chloro-4-fluorophenyl)acetyl chloride, a moisture-sensitive intermediate, is typically used in the next step without further purification.[3]

Part B: Amidation to this compound

-

Reaction Setup: A separate reaction vessel containing a solution of aqueous ammonia (a large excess) is cooled in an ice bath.

-

Reagent Addition: The crude 2-(2-chloro-4-fluorophenyl)acetyl chloride is added dropwise to the cold ammonia solution with vigorous stirring. The addition should be slow to control the exothermic reaction.

-

Reaction Conditions: The mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

Product Isolation: The resulting solid precipitate (the acetamide product) is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove any remaining salts and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Caption: Synthesis workflow for this compound.

Chemical and Physical Properties

While experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from related compounds.

| Property | Predicted/Inferred Value | Notes |

| Physical State | Likely a solid at room temperature | Based on similar phenylacetamides. |

| Melting Point | Expected to be higher than its carboxylic acid precursor (98.5-107.5°C) | Amides generally have higher melting points than their corresponding carboxylic acids due to hydrogen bonding.[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The amide group allows for some hydrogen bonding, but the aromatic ring reduces water solubility. |

| Reactivity | The amide bond is susceptible to hydrolysis under acidic or basic conditions. The N-H protons are weakly acidic. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. |

Potential Biological and Pharmacological Activities

The chemical structure of this compound suggests potential for biological activity. The broader class of acetamides is known to possess a wide range of pharmacological properties.

-

Antimicrobial Potential: Chloroacetamide derivatives have been reported to exhibit antimicrobial activity.[4][5] The presence of the chloro group can enhance the biological activity of the molecule.[4] It is hypothesized that these compounds may act as alkylating agents, covalently modifying essential biomolecules in pathogens.

-

Anticancer Potential: The N-phenylacetamide scaffold is found in several compounds with demonstrated biological activities, including potential anticancer effects.[6]

-

Enzyme Inhibition: The reactive nature of the acetamide moiety could allow for covalent modification of enzyme active sites, leading to irreversible inhibition.

Caption: Hypothetical mechanism of action via covalent modification.

Analytical Methods for Characterization

Standard analytical techniques are essential for confirming the identity and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methylene (-CH₂-) protons, a broad singlet for the amide (-NH₂) protons, and a complex multiplet pattern in the aromatic region for the three phenyl protons.

-

¹³C NMR: Signals for the carbonyl carbon, the methylene carbon, and the six aromatic carbons (four of which are unique) would be expected.

-

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a strong C=O (amide I) stretching vibration (around 1650 cm⁻¹), and N-H bending (amide II) vibration (around 1600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak would be observed, and the fragmentation pattern would likely show the loss of the acetamide group and other characteristic fragments.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on data for its precursors and structural analogs.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Based on its precursors, it may cause skin, eye, and respiratory irritation.[7] Halogenated organic compounds should always be handled with care.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. This guide provides a robust, scientifically grounded starting point for its synthesis and characterization. The potential for this compound to exhibit interesting biological activities warrants further investigation. Future research should focus on the experimental determination of its physicochemical properties, exploration of its pharmacological profile, and optimization of its synthesis for larger-scale applications.

References

-

ChemWhat. (n.d.). 2-CHLORO-N-(4-CHLORO-2-FLUOROPHENYL)ACETAMIDE CAS#: 380345-39-1. Retrieved from [Link]

-

Molbase. (n.d.). 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID | CAS 177985-32-9. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-2,2-bis(4-fluorophenyl)acetyl chloride. Retrieved from [Link]

-

Kang, S., Zeng, H., Li, H., & Wang, H. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Chloro-4'-fluoroacetanilide. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

de Oliveira, A. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide. Retrieved from [Link]

-

de Oliveira, A. C., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Kang, S., Zeng, H., Li, H., & Wang, H. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-(2'-fluorophenyl)-acetyl-chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Retrieved from [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). Retrieved from [Link]

-

Ramli, Y., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central. Retrieved from [Link]

Sources

- 1. 2-(2-CHLORO-4-FLUOROPHENYL)ACETIC ACID | CAS 177985-32-9 [matrix-fine-chemicals.com]

- 2. 2-Chloro-4-fluorophenylacetic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. (2-CHLORO-4-FLUORO-PHENYL)-ACETYL CHLORIDE | 676348-45-1 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpsr.info [ijpsr.info]

- 6. irejournals.com [irejournals.com]

- 7. 2-Chloro-4-fluorophenylacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(2-Chloro-4-fluorophenyl)acetamide

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(2-Chloro-4-fluorophenyl)acetamide, a compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the selection and application of modern analytical techniques. Our methodology ensures a self-validating system for structural confirmation, grounded in authoritative analytical principles.

Introduction and Molecular Overview

This compound is a substituted aromatic amide with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol . Accurate determination of its chemical structure is paramount for understanding its reactivity, potential biological activity, and for ensuring purity and quality control in any application. This guide will detail a logical workflow for its structural elucidation, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.

Foundational Analysis: Mass Spectrometry

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and offers insights into the molecular formula through isotopic patterns and fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Calculate the theoretical exact mass for C₈H₈ClFNO⁺ and compare it with the experimentally observed mass.

Data Interpretation: The presence of a chlorine atom is a key structural feature that can be readily identified in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic doublet, with the [M]⁺ peak and an [M+2]⁺ peak in an approximate 3:1 intensity ratio[1][2][3]. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

| Parameter | Expected Value | Observed Value (Predicted) |

| Molecular Formula | C₈H₇ClFNO | C₈H₇ClFNO |

| Molecular Weight | 187.60 g/mol | 187.0200 Da (for C₈H₇³⁵ClFNO) |

| [M+H]⁺ (³⁵Cl) | 188.0279 m/z | ~188.0279 m/z |

| [M+H]⁺ (³⁷Cl) | 190.0250 m/z | ~190.0250 m/z |

| Isotopic Ratio | ~3:1 | ~3:1 |

Fragmentation Pattern Analysis

Electron impact (EI) or collision-induced dissociation (CID) will cause the molecule to fragment in a predictable manner, providing clues to its connectivity.

Expected Fragmentation Pathways:

-

α-Cleavage: The bond between the carbonyl carbon and the adjacent methylene group is susceptible to cleavage.

-

Amide Bond Cleavage: The C-N bond of the amide can break.

-

Loss of Halogens: Cleavage of the C-Cl bond can occur.

The fragmentation pattern will help to confirm the presence of the chloroacetyl group and the fluorophenyl moiety.

Functional Group Identification: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

-

Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

Data Interpretation: The IR spectrum of this compound is expected to show characteristic peaks for the amide and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| ~3300 | N-H stretch | Secondary Amide | Medium-Strong |

| ~1670 | C=O stretch (Amide I) | Secondary Amide | Strong |

| ~1550 | N-H bend (Amide II) | Secondary Amide | Medium-Strong |

| ~1500, ~1400 | C=C stretch | Aromatic Ring | Medium |

| ~1250 | C-N stretch | Amide | Medium |

| ~1200 | C-F stretch | Aryl Fluoride | Strong |

| ~750 | C-Cl stretch | Alkyl Chloride | Medium-Strong |

The presence of a strong absorption around 1670 cm⁻¹ is indicative of the amide carbonyl group[4][5][6]. The N-H stretching and bending vibrations further confirm the secondary amide functionality[4][5][6].

Definitive Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to establish the complete atomic connectivity.

¹H NMR Spectroscopy

Protocol:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, integration, and coupling patterns of the signals.

Predicted ¹H NMR Data (based on analogous compounds):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | NH |

| ~7.5-7.0 | m | 3H | Ar-H |

| ~4.2 | s | 2H | CH ₂Cl |

The broad singlet for the amide proton, the multiplet in the aromatic region, and the singlet for the methylene protons are key diagnostic signals.

¹³C NMR Spectroscopy

Protocol:

-

Acquire the ¹³C NMR spectrum of the same sample.

-

Analyze the chemical shifts of the carbon signals.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~165 | C =O |

| ~160 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~135-115 | Ar-C |

| ~43 | C H₂Cl |

The carbonyl carbon will appear downfield, and the carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

2D NMR Spectroscopy: HSQC and HMBC

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular fragments. For instance, a correlation between the methylene protons (~4.2 ppm) and the carbonyl carbon (~165 ppm) would confirm the chloroacetyl moiety. Correlations from the aromatic protons to the carbonyl carbon would establish the connection of the amide to the phenyl ring.

Unambiguous Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including the solid-state conformation and intermolecular interactions.

Protocol:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer and cool it under a stream of cold nitrogen.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software.

Data Interpretation: The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This technique definitively confirms the atomic connectivity and the substitution pattern on the aromatic ring. A related isomer, 2-chloro-N-(4-fluorophenyl)acetamide, has been successfully characterized by this method, demonstrating the feasibility of this approach for this class of compounds[5][6][7][8].

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula and the presence of chlorine. FTIR spectroscopy provides a quick screen for the key functional groups. A full suite of 1D and 2D NMR experiments establishes the complete atomic connectivity and provides the solution-state structure. Finally, single-crystal X-ray crystallography offers the definitive, solid-state structure. This integrated and self-validating workflow ensures the highest level of confidence in the final structural assignment, a critical requirement for any further research or development involving this compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. PubMed Central. Retrieved from [Link]

-

YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

Sources

- 1. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to N-(2-Chloro-4-fluorophenyl)acetamide: Synthesis, Applications, and Safety

Abstract: This technical guide provides an in-depth analysis of N-(2-Chloro-4-fluorophenyl)acetamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the nomenclature "2-(2-Chloro-4-fluorophenyl)acetamide" can be ambiguous, this paper focuses on the most prominent and commercially significant isomer, identified by CAS Number 399-35-9. We will explore its core chemical identifiers, physical properties, a validated synthesis protocol with mechanistic insights, its strategic importance in drug discovery, and comprehensive safety and handling procedures. This document is intended for researchers, synthetic chemists, and professionals in drug development who utilize halogenated aromatic compounds as foundational building blocks for complex molecular architectures.

Part 1: Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research and development. N-(2-Chloro-4-fluorophenyl)acetamide is a substituted anilide, a class of compounds widely used as precursors in organic synthesis. Its structure features a phenyl ring substituted with both chlorine and fluorine atoms, which modulate its electronic properties and provide synthetic handles for further derivatization.

Chemical Identifiers

Precise identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for N-(2-Chloro-4-fluorophenyl)acetamide are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | [1] |

| CAS Number | 399-35-9 | [1][2][3] |

| Molecular Formula | C₈H₇ClFNO | [1][2] |

| Synonyms | 2'-Chloro-4'-fluoroacetanilide | [1] |

| MDL Number | MFCD00042594 | [2] |

| InChI | InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | [1][3] |

| InChIKey | ZULZFLOGABTQFR-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(=O)Nc1ccc(F)cc1Cl | N/A |

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and reaction conditions. N-(2-Chloro-4-fluorophenyl)acetamide is typically a solid at room temperature, with solubility in common organic solvents.

| Property | Value | Source |

| Molecular Weight | 187.60 g/mol | [1][2] |

| Physical Form | Solid / Powder | [3] |

| Boiling Point | 314.3°C at 760 mmHg | [2] |

| Purity (Typical) | >95% - 98% | [2][3] |

Part 2: Synthesis and Mechanistic Rationale

The most common and industrially scalable synthesis of N-(2-Chloro-4-fluorophenyl)acetamide involves the N-acylation of 2-chloro-4-fluoroaniline. This is a classic nucleophilic acyl substitution reaction.

Causality of Experimental Design: The choice of an acetylating agent (e.g., acetyl chloride or acetic anhydride) is driven by reactivity and cost. Acetyl chloride is highly reactive but generates corrosive HCl gas, necessitating the use of a non-nucleophilic base (like triethylamine or pyridine) to act as an acid scavenger. This base is crucial; it deprotonates the aniline's nitrogen, increasing its nucleophilicity, and neutralizes the HCl byproduct, driving the reaction to completion and preventing protonation of the starting aniline. The choice of an aprotic solvent like toluene or THF is to ensure all reactants remain in solution without participating in the reaction.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of N-(2-Chloro-4-fluorophenyl)acetamide.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous syntheses.[4] Researchers should perform their own risk assessment and optimization.

-

Reactor Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, charge 2-chloro-4-fluoroaniline (1.0 eq), triethylamine (1.1 eq), and anhydrous toluene (10 mL per gram of aniline).

-

Initial Cooling: Begin stirring the mixture under a nitrogen atmosphere and cool the flask in an ice-water bath to an internal temperature of 0-5°C. This cooling step is critical to manage the exothermic nature of the acylation and prevent side reactions.

-

Reagent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Quenching and Work-up: Cool the mixture slightly and slowly add deionized water to quench any unreacted acetyl chloride.

-

Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes residual triethylamine, while the basic wash removes any acetic acid impurity.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.

Part 3: Role in Drug Development and Chemical Synthesis

N-(substituted phenyl)-2-chloroacetamides are recognized as valuable intermediates in organic synthesis.[4] The utility of N-(2-Chloro-4-fluorophenyl)acetamide stems from the specific arrangement of its functional groups, which provides a strategic platform for building molecular complexity.

-

Synthetic Handle: The acetamide group can be hydrolyzed or modified.

-

Aromatic Core: The phenyl ring can undergo further electrophilic aromatic substitution, although the existing substituents are deactivating.

-

Halogen Atoms: The chlorine and fluorine atoms are key. They can be substituted via nucleophilic aromatic substitution (SₙAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. This versatility makes it a precursor for creating libraries of compounds in the early stages of drug discovery.

Caption: Role as a foundational building block in discovery chemistry.

Part 4: Analytical Quality Control

Ensuring the identity and purity of a chemical intermediate is a non-negotiable step in any synthetic workflow, particularly in drug development where impurities can have significant consequences. A multi-pronged analytical approach is required for full characterization.

-

Identity Confirmation:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation by mapping the chemical environment of each nucleus.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.[2]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by separating the main compound from any impurities.[2]

-

Gas Chromatography (GC): Suitable for thermally stable and volatile compounds.

-

-

Physical Properties:

-

Melting Point: A sharp melting point range is a good indicator of high purity.

-

Part 5: Safety, Handling, and Storage

N-(2-Chloro-4-fluorophenyl)acetamide is classified as a hazardous chemical and requires careful handling to minimize exposure.[2][3] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2][3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [2] |

Handling and Storage Recommendations

-

Engineering Controls: Use in a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[6]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep in a dark place.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

N-(2-Chloro-4-fluorophenyl)acetamide (CAS 399-35-9) is a synthetically versatile and commercially important chemical intermediate. Its value lies in the strategic placement of halogen atoms on the phenyl ring, which serve as key anchor points for building molecular diversity through modern synthetic methodologies like cross-coupling reactions. Understanding its synthesis, properties, and safe handling protocols is essential for its effective and responsible use in research and development, particularly within the pharmaceutical industry. This guide provides the foundational technical knowledge required for scientists and researchers to leverage this important building block in their synthetic endeavors.

References

-

2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 . PubChem, National Center for Biotechnology Information. [Link]

-

2-CHLORO-N-(4-CHLORO-2-FLUOROPHENYL)ACETAMIDE CAS#: 380345-39-1 . ChemWhat. [Link]

-

2-Chloro-N-(4-fluorophenyl)acetamide . National Center for Biotechnology Information (PMC). [Link]

-

Safety Data Sheet - 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide . Aaron Chemistry GmbH. [Link]

-

2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 399-35-9 | N-(2-Chloro-4-fluorophenyl)acetamide - Synblock [synblock.com]

- 3. N-(2-Chloro-4-fluorophenyl)acetamide | 399-35-9 [sigmaaldrich.com]

- 4. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloro-4-fluorophenyl)acetamide, a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. The document delineates its chemical identity, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. Drawing from established scientific literature, this paper emphasizes the rationale behind methodological choices, ensuring a reproducible and validated approach for researchers in organic synthesis and drug development. Furthermore, it explores the compound's role as a versatile building block and discusses necessary safety and handling protocols.

Introduction and Nomenclature

This compound, with the molecular formula C₈H₇ClFNO, is a substituted phenylacetamide derivative. The International Union of Pure and Applied Chemistry (IUPAC) name confirms the structure: an acetamide backbone where the methyl carbon (position 2) is substituted with a 2-chloro-4-fluorophenyl group. This compound belongs to a class of N-arylacetamides that are pivotal intermediates in the creation of agrochemicals and pharmaceuticals[1]. Its structural features—a halogenated phenyl ring coupled with an acetamide moiety—make it a valuable precursor for introducing specific pharmacophores into larger, more complex molecules. Understanding its synthesis and reactivity is crucial for its effective utilization in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting, informing decisions on solvent selection, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of Phenylacetamide Derivatives

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(4-fluorophenyl)acetamide | PubChem CID 532065[2] |

| Molecular Formula | C₈H₇ClFNO | PubChem CID 532065[2] |

| Molecular Weight | 187.60 g/mol | PubChem CID 532065[2] |

| Physical Form | Solid / Crystalline Powder | [3][4] |

| Melting Point | 88-90 °C (for 2-chloro-N-(2-fluorophenyl)acetamide isomer) | ChemicalBook[3] |

Note: Data for the exact isomer this compound is sparse in public databases; properties of closely related isomers are provided for reference. Researchers should perform their own characterization.

Synthesis and Mechanistic Considerations

The synthesis of substituted N-phenylacetamides is a well-established transformation in organic chemistry, typically achieved through the acylation of an aniline derivative with a suitable acylating agent.

General Synthetic Strategy: Acylation of Amines

The most common and direct route involves the reaction of a substituted aniline with an activated carboxylic acid derivative, such as an acyl chloride. For the synthesis of the related isomer, 2-chloro-N-(4-fluorophenyl)acetamide, the reaction proceeds by treating 4-fluoroaniline with chloroacetyl chloride.[5][6] This reaction is typically performed in the presence of a base (e.g., triethylamine or sodium acetate) to neutralize the HCl byproduct, driving the reaction to completion.

-

Causality of Experimental Choices :

-

Acylating Agent : Chloroacetyl chloride is highly reactive, ensuring efficient acylation of the amine. Its high reactivity necessitates careful handling and often requires cooling to control the exothermic reaction.[5]

-

Solvent : Aprotic solvents like toluene or acetic acid are often used to prevent reaction with the acyl chloride.[1][5]

-

Base : The inclusion of a non-nucleophilic base is critical. Triethylamine, for instance, scavenges the generated HCl, preventing the protonation of the starting aniline, which would render it unreactive.[5]

-

Step-by-Step Experimental Protocol: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

This protocol is adapted from established procedures for similar N-substituted chloroacetamides.[1][5]

-

Reaction Setup : Dissolve 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., glacial acetic acid or toluene) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice-water bath (0-5 °C).

-

Reagent Addition : Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution over 30-60 minutes. The slow addition is crucial to manage the exothermicity of the reaction.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation : Upon completion, pour the reaction mixture into a solution of sodium acetate or ice-cold water to precipitate the crude product.[1]

-

Purification : Filter the resulting solid precipitate, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum.

-

Recrystallization : For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield the final product as colorless crystals.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual guide for laboratory execution.

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE CAS#: 347-66-0 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

Molecular weight and formula of 2-(2-Chloro-4-fluorophenyl)acetamide

An In-Depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide

Abstract: This guide provides a comprehensive technical overview of this compound, a halogenated phenylacetamide derivative of interest to researchers in medicinal chemistry and drug development. We will explore its core chemical and physical properties, outline a logical synthetic pathway, detail methodologies for its analytical characterization, and discuss its potential applications based on the known bioactivity of the broader phenylacetamide class. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel chemical entities.

Chemical Identity and Core Properties

This compound is a specific isomer within the phenylacetamide family, distinguished by the substitution pattern on the phenyl ring attached to the C-2 position of the acetamide backbone. This precise arrangement of chloro and fluoro substituents is critical for its unique chemical behavior and potential biological activity.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 306937-35-9 | [1][2][3] |

| Molecular Formula | C₈H₇ClFNO | [1] |

| Molecular Weight | 187.60 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CC(=O)N | - |

Note: The molecular formula and weight of this compound are identical to its isomers, such as 2-chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2) and N-(2-chloro-4-fluorophenyl)acetamide (CAS 399-35-9)[4][5][6][7]. Distinguishing between these isomers requires precise analytical techniques, as detailed in Section 3.

Physicochemical Properties (Computed)

While extensive experimental data for this specific isomer is not widely published, its physicochemical properties can be reliably computed based on its structure. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Significance in Drug Development |

| XLogP3 | ~1.7-1.9 | Predicts lipophilicity and membrane permeability. A value in this range suggests good potential for oral absorption. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 (from C=O) | Influences solubility and binding interactions with biological targets. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility, which can impact receptor binding. |

Synthesis and Purification

The most logical and well-established method for synthesizing a primary amide like this compound is from its corresponding carboxylic acid, 2-(2-Chloro-4-fluorophenyl)acetic acid. This multi-step process leverages standard, high-yielding organic chemistry reactions.

Synthetic Workflow Overview

The causality behind this synthetic approach is straightforward: the carboxylic acid provides the complete carbon skeleton and is readily "activated" for amidation. The conversion to an acyl chloride is a classic activation method that creates a highly reactive electrophile, which is then susceptible to nucleophilic attack by ammonia to form the stable amide bond.

Caption: Synthetic workflow from carboxylic acid to primary amide.

Detailed Experimental Protocol

This protocol is a representative example based on established methods for amide synthesis. Researchers should optimize reaction conditions and purification techniques based on in-process monitoring.

Step 1: Activation via Acyl Chloride Formation

-

In a fume hood, suspend 2-(2-Chloro-4-fluorophenyl)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Expert Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more efficient acylating agent.

-

-

Add thionyl chloride (SOCl₂, ~1.2 eq) or oxalyl chloride (~1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or IR (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-(2-chloro-4-fluorophenyl)acetyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Step 2: Amidation

-

Dissolve the crude acyl chloride in an appropriate aprotic solvent (e.g., DCM, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide (~2-3 eq) dropwise with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.

-

Trustworthiness Check: The use of excess ammonia ensures complete conversion of the acyl chloride and neutralizes the HCl byproduct generated during the reaction.

-

-

Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction by adding deionized water.

-

If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic and spectrometric methods provides a self-validating system to ensure the correct isomer has been synthesized.

Caption: Integrated workflow for analytical characterization.

Expected Analytical Data

-

Mass Spectrometry (MS):

-

Expected M⁺ Ion: 187.02 (for C₈H₇³⁵ClFNO).

-

Key Feature: The presence of a chlorine atom will result in a characteristic M+2 peak at ~189 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

-

-

¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (3H): Expect complex multiplets in the aromatic region (~7.0-7.5 ppm) consistent with a 1,2,4-trisubstituted benzene ring. The coupling patterns (dd, d) will be diagnostic.

-

Methylene Protons (-CH₂-) (2H): A singlet around 3.6-3.8 ppm. The key diagnostic feature distinguishing this isomer from N-substituted analogs is that this peak will integrate to 2H and will be a singlet adjacent to the carbonyl group.

-

Amide Protons (-NH₂) (2H): Two broad singlets, often between 5.5-7.5 ppm, which are exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A peak in the range of 170-175 ppm.

-

Methylene Carbon (-CH₂-): A peak around 40-45 ppm.

-

Aromatic Carbons (6C): Six distinct peaks in the aromatic region (~115-165 ppm), with carbons directly attached to F and Cl showing characteristic shifts and C-F coupling.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two distinct peaks (symmetric and asymmetric) around 3200-3400 cm⁻¹, characteristic of a primary amide.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the 700-800 cm⁻¹ region.

-

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, the broader class of phenylacetamide derivatives has demonstrated significant potential in medicinal chemistry.[8] These compounds serve as versatile scaffolds for developing novel therapeutic agents.

-

Anticancer Activity: Numerous studies have shown that substituted phenylacetamides possess potent cytotoxic and pro-apoptotic effects against various cancer cell lines.[9][10][11] The specific substitutions on the phenyl ring are critical in modulating this activity.[9][11] Derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, making them promising candidates for further development.[10]

-

Enzyme Inhibition: The phenylacetamide core can be elaborated to target specific enzyme active sites. Its structural features make it a suitable starting point for designing inhibitors for kinases, proteases, or other enzymes implicated in disease.

-

Other Pharmacological Activities: Analogues of phenylacetamide have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.[12][13]

The specific 2-chloro-4-fluoro substitution pattern of the title compound offers a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune properties like target affinity, metabolic stability, and cell permeability.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this isomer is not widely available, data from closely related chloro- and fluoro-substituted acetamides should be used to guide handling procedures.

-

General Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

-

This compound by USBiological. Biocompare. Available at: [Link]

-

A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information (PMC). Available at: [Link]

-

2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile. Amerigo Scientific. Available at: [Link]

-

2-Chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information (PMC). Available at: [Link]

-

2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]

-

(PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available at: [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. International Union of Crystallography. Available at: [Link]

Sources

- 1. This compound by USBiological, Cat. No. 413111-25MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-chloro acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-Chloro-4'-fluoroacetanilide | C8H7ClFNO | CID 589419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to the Structural Elucidation of N-(2-Chloro-4-fluorophenyl)acetamide: A Proposed Crystallographic Workflow

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: N-arylacetamides are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties and biological activity. This guide addresses the structural elucidation of N-(2-Chloro-4-fluorophenyl)acetamide. A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals no publicly available crystal structure for this specific isomer.[2] Consequently, this document provides a comprehensive, expert-led workflow for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. We will leverage the known crystal structure of its isomer, 2-Chloro-N-(4-fluorophenyl)acetamide, as a valuable case study to inform our experimental design and interpret potential results.

Introduction: The Rationale for Structural Analysis

The substitution pattern on the phenyl ring of an N-arylacetamide can profoundly influence its solid-state packing, intermolecular interactions, and ultimately, its behavior as a drug substance or synthetic precursor. Halogen atoms, such as chlorine and fluorine, are particularly important as they can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which stabilize the crystal lattice.

While the crystal structure for the related isomer, 2-Chloro-N-(4-fluorophenyl)acetamide (where the halogens are para to each other), has been determined, the structure for the ortho, para-substituted N-(2-Chloro-4-fluorophenyl)acetamide remains unknown.[3][4][5] Determining this structure is not merely an academic exercise. It provides critical insights into:

-

Polymorphism: Identifying the stable crystalline form is essential for consistent bioavailability and formulation.

-

Solubility and Stability: Crystal packing energetics directly impact these crucial drug development parameters.

-

Structure-Activity Relationship (SAR): Understanding the precise 3D conformation can inform the design of more potent and selective analogues.

This guide, therefore, serves as a roadmap for a researcher embarking on the complete structural characterization of this novel compound.

Proposed Experimental Workflow

The determination of a novel crystal structure is a multi-step process that demands careful execution and an understanding of the underlying chemical principles. The proposed workflow is a self-validating system, where the successful outcome of each step provides the foundation for the next.

Phase 1: Synthesis and Purification

Detailed Synthesis Protocol

The synthesis of N-(2-Chloro-4-fluorophenyl)acetamide can be reliably achieved via the acylation of 2-chloro-4-fluoroaniline with chloroacetyl chloride. This is a standard and robust method for amide formation.

Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-4-fluoroaniline (e.g., 10 mmol, 1.45 g) and a suitable aprotic solvent such as dichloromethane (DCM) or toluene (30 mL).

-

Base Addition: Add an equivalent of a non-nucleophilic base, such as triethylamine (TEA) (10 mmol, 1.4 mL), to the solution. The base is critical as it scavenges the HCl byproduct generated during the reaction, preventing protonation of the starting aniline and driving the reaction to completion.

-

Acylation: Cool the mixture to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the acylation reaction. Add a solution of chloroacetyl chloride (10 mmol, 0.79 mL) in the same solvent (10 mL) dropwise via the dropping funnel over 20-30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous workup removes the excess base, unreacted starting materials, and salts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Spectroscopic Verification

Purification is paramount for successful crystallization. The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid.

The identity and purity of the synthesized N-(2-Chloro-4-fluorophenyl)acetamide must be confirmed by standard spectroscopic methods before proceeding. While no complete dataset exists for this specific isomer, analogous compounds suggest the following expected signals:

-

¹H NMR: Distinct aromatic proton signals corresponding to the trisubstituted phenyl ring, a singlet for the CH₂ protons, and a broad singlet for the N-H proton.

-

¹³C NMR: Signals for the two carbons bearing halogens, the four other aromatic carbons, the CH₂ carbon, and the carbonyl (C=O) carbon (typically ~165 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Phase 2: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. It is an empirical science that relies on achieving slow, controlled supersaturation of the compound in a solvent.

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethyl acetate) to near saturation in a vial covered with a perforated cap (e.g., Parafilm with pinholes).[3] The slow evaporation of the solvent over several days to weeks can yield well-formed crystals. The choice of a moderately volatile solvent is key; solvents that evaporate too quickly will lead to precipitation rather than crystal growth.

-

Vapor Diffusion (Hanging or Sitting Drop): This method involves dissolving the compound in a small amount of a solvent and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solvent, reducing the solubility of the compound and inducing crystallization.

A successful crystallization experiment will yield transparent, well-defined crystals with sharp edges, typically in the size range of 0.1-0.3 mm, suitable for diffraction.[3][5]

Phase 3: Single-Crystal X-Ray Diffraction and Analysis

Data Collection and Processing

A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. The low temperature minimizes thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3][6] The diffracted X-rays are recorded on a detector, and the resulting data is processed to yield a file containing the Miller indices (h,k,l) and intensity of each reflection.

Structure Solution and Refinement

The processed reflection data is used to solve the crystal structure. This is typically accomplished using software packages like SHELXS or Olex2. The software uses direct methods or Patterson methods to determine the initial positions of the heavier atoms (like Cl). Subsequent refinement cycles using programs like SHELXL will locate the lighter atoms (C, N, O, F) and refine their positions, bond lengths, and angles to best fit the experimental diffraction data.[3]

Analysis and Interpretation: A Comparative Case Study

The final output is a Crystallographic Information File (CIF), a standard text file format that contains all the information about the crystal structure.[7] Analysis of the CIF provides the key structural parameters.

To illustrate what we would analyze, we turn to the known structure of the isomer, 2-Chloro-N-(4-fluorophenyl)acetamide .[3][5]

Table 1: Crystallographic Data for 2-Chloro-N-(4-fluorophenyl)acetamide [3][5]

| Parameter | Value |

| Chemical Formula | C₈H₇ClFNO |

| Molecular Weight | 187.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 4.7410 (9) |

| b (Å) | 20.062 (4) |

| c (Å) | 8.9860 (18) |

| β (°) | 99.60 (3) |

| Volume (ų) | 842.7 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 (2) |

| R-factor [I > 2σ(I)] | 0.046 |

For our target compound, N-(2-Chloro-4-fluorophenyl)acetamide, we would generate a similar table. The space group and unit cell parameters would be unique to its crystal packing.

Molecular Geometry and Intermolecular Interactions: In the known isomer, the molecules are linked into infinite chains along the c-axis by intermolecular N—H···O hydrogen bonds.[3][5] This is a very common and stabilizing motif in acetamide structures. Additionally, a weaker intramolecular C—H···O interaction helps to planarize a portion of the molecule.[3]

When analyzing the structure of N-(2-Chloro-4-fluorophenyl)acetamide, we would specifically look for:

-

Hydrogen Bonds: The presence and geometry of N—H···O hydrogen bonds.

-

Halogen Interactions: The potential for C-Cl···π, C-F···π, or other halogen-based interactions, which are now understood to be significant in crystal engineering.

-

Torsion Angles: The dihedral angle between the plane of the phenyl ring and the acetamide group, which defines the molecular conformation.

Conclusion and Future Work

While the crystal structure of N-(2-Chloro-4-fluorophenyl)acetamide is not yet publicly known, this guide provides a robust and scientifically sound workflow for its determination. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The resulting crystallographic data will be invaluable for professionals in drug development and materials science, providing the foundational knowledge needed for rational molecular design and formulation. The publication of this novel structure would be a welcome contribution to the scientific community.

References

-

Kang, S., Zeng, H., Li, H., & Wang, H. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Kang, S., Zeng, H., Li, H., & Wang, H. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

-

Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. IUCrData, 7(9). [Link]

- Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. (Note: A general reference for CSD, specific search results are not linkable).

-

Siddaraju, B. P., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 169-175. [Link]

-

Praveen, C. S., et al. (2012). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1458. [Link]

-

Nayak, P. S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o315. [Link]

-

Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 103-106. [Link]

-

ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide Data. ResearchGate. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

-

Missioui, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 7(2). [Link]

-

Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. ResearchGate. [Link]

-

CCDC. (n.d.). Access Structures. Cambridge Crystallographic Data Centre. [Link]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Framework for Determining the Solubility of 2-(2-Chloro-4-fluorophenyl)acetamide in Diverse Solvents

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-(2-chloro-4-fluorophenyl)acetamide, an important intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding solubility is a critical first step that influences everything from reaction kinetics to bioavailability.[1] This document outlines the theoretical principles governing solubility, presents a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and establishes a robust analytical procedure using High-Performance Liquid Chromatography (HPLC). While pre-existing, comprehensive solubility data for this specific compound is scarce, this guide equips research teams with the foundational knowledge and practical methodologies required to generate reliable, high-quality solubility data in-house.

Introduction

N-(2-chloro-4-fluorophenyl)acetamide, the subject of this guide, belongs to a class of N-substituted phenyl acetamides that are pivotal intermediates in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). The journey of a compound from laboratory synthesis to a viable product is critically dependent on its physicochemical properties, with solubility being paramount. Low solubility can lead to unpredictable results in in-vitro tests, poor bioavailability in drug candidates, and challenges in formulation and manufacturing.[1][2]

Therefore, the accurate determination of a compound's solubility profile across a range of solvents—from polar to nonpolar—is not merely a data-gathering exercise. It is a foundational component of risk assessment and strategic planning in chemical and pharmaceutical development. This guide provides the scientific rationale and a validated workflow to empower researchers to obtain this crucial data.

Physicochemical Profile of this compound

Understanding the inherent properties of the solute is essential for predicting and interpreting its solubility behavior. The structure of this compound, featuring a polar amide group, a halogenated aromatic ring, and the capacity for hydrogen bonding, dictates its interaction with different solvents.

| Property | Value | Source |

| IUPAC Name | N-(2-chloro-4-fluorophenyl)acetamide | PubChem[3] |

| Molecular Formula | C₈H₇ClFNO | PubChem[3] |

| Molecular Weight | 187.60 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline solid (predicted) | General Chemical Knowledge |

| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem[3] |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Fluorine) | PubChem[3] |

| Predicted LogP | 1.7 | PubChem[3] |

The presence of both hydrogen bond donors and acceptors, combined with a moderately lipophilic aromatic ring (as indicated by the LogP value), suggests a complex solubility profile with significant affinity for both polar and certain non-polar environments.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a simple but powerful principle: "like dissolves like."[4][5][6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome two primary energy barriers:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid solute molecules together in their crystal lattice.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule.

The solubility of this compound is thus a function of its ability to interact with solvent molecules via forces such as:

-

Hydrogen Bonding: The amide group (-CONH-) is a prime site for hydrogen bonding, readily interacting with protic solvents (e.g., water, ethanol) and polar aprotic solvents with hydrogen bond acceptors (e.g., acetone, DMSO).

-

Dipole-Dipole Interactions: The polar C=O, C-Cl, and C-F bonds contribute to the molecule's overall dipole moment, promoting solubility in polar solvents.

-

Van der Waals Forces: The phenyl ring allows for weaker van der Waals interactions, which are the primary mechanism for solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Framework for Solubility Determination

To ensure accuracy and reproducibility, a standardized and validated protocol is essential. The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (equilibrium) solubility.[7]

Experimental Workflow Overview

The overall process follows a logical sequence from sample preparation to final data analysis. This workflow is designed to establish equilibrium and ensure accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for trustworthiness and accuracy.

4.2.1 Materials & Reagents

-

This compound (>98% purity)

-

Analytical grade solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane, DMSO)

-

HPLC grade solvents for mobile phase (e.g., Acetonitrile, Methanol)

-

Reagent grade water (18.2 MΩ·cm)

-

Phosphate buffer (for aqueous solubility, if pH control is needed)

-

Scintillation vials or flasks with screw caps

-

Thermostatic orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters (ensure compatibility with solvent)

-

HPLC system with UV detector

4.2.2 Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a vial. "Excess" is critical and means undissolved solid should be clearly visible after equilibration. A 5-fold estimated excess is a good starting point.[8]

-

Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable for crystalline compounds.[2][8]

Causality Check: Why 24-48 hours? This extended period is necessary to overcome the kinetic barriers of dissolution, especially for stable crystal lattices, ensuring the measured solubility represents true thermodynamic equilibrium, not a transient supersaturated state.

4.2.3 Step 2: Sample Clarification

-

After equilibration, remove vials from the shaker and let them stand at the same constant temperature to allow undissolved solids to sediment.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter.

Trustworthiness Check: Why filter? Centrifugation can be an alternative, but direct filtration is often more effective at removing microscopic solid particles that would otherwise lead to an overestimation of solubility.[2]

4.2.4 Step 3: Quantification by HPLC High-Performance Liquid Chromatography is an ideal technique for the quantification of aromatic amides due to its specificity, sensitivity, and accuracy.[9][10]

-

Method Setup: Develop a stable, isocratic reversed-phase HPLC method. A representative method is provided below.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 150 mm x 4.6 mm | Standard for retaining moderately nonpolar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Provides good peak shape and retention time for the analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Detector | UV at 254 nm | Aromatic rings typically show strong absorbance at this wavelength.[9] |

| Column Temp. | 30 °C | Ensures stable retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

-

Calibration: Prepare a series of at least five calibration standards of known concentrations by dissolving the compound in the mobile phase. Analyze these to generate a calibration curve (Peak Area vs. Concentration). A curve with a correlation coefficient (R²) > 0.999 is required for accuracy.

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system in triplicate.